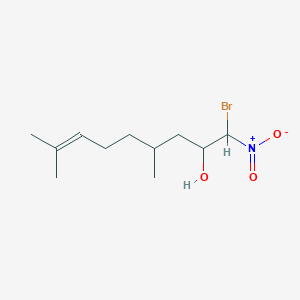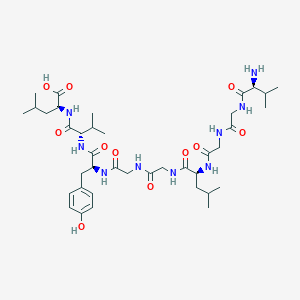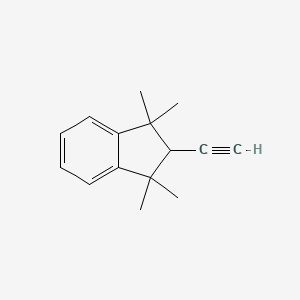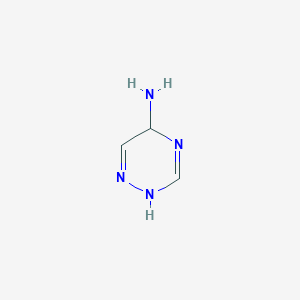
1-Bromo-4,8-dimethyl-1-nitronon-7-EN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is an organic compound with the molecular formula C10H18BrNO3 This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a nonene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol typically involves the bromination of 4,8-dimethyl-1-nitronon-7-en-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, iron powder), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
科学的研究の応用
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is unique due to the presence of both a bromine atom and a nitro group on the same nonene backbone, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
923021-45-8 |
|---|---|
分子式 |
C11H20BrNO3 |
分子量 |
294.19 g/mol |
IUPAC名 |
1-bromo-4,8-dimethyl-1-nitronon-7-en-2-ol |
InChI |
InChI=1S/C11H20BrNO3/c1-8(2)5-4-6-9(3)7-10(14)11(12)13(15)16/h5,9-11,14H,4,6-7H2,1-3H3 |
InChIキー |
POOMGNRKBUNKJK-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC(C([N+](=O)[O-])Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)


![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)


![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
